4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one
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Overview
Description
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a chromenone structure
Mechanism of Action
Target of Action
The primary target of this compound is the monoamine neurotransmitters . Piperazine derivatives, such as this compound, are found in a variety of biologically active compounds for various disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The compound has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Many arylpiperazines, including this compound, suffer from extensive metabolism changes, usually mediated by the cytochrome p450 (cyp) enzyme’s activity, leading to the formation of pharmacologically active metabolites .
Result of Action
The compound produces somewhat similar effects to amphetamines, although it is much less potent and is thought to have relatively insignificant abuse potential
Preparation Methods
The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methoxyphenyl group through a Mannich reaction, which involves the condensation of formaldehyde, methoxyphenylamine, and piperazine.
Coupling with Chromenone: The functionalized piperazine derivative is then coupled with a chromenone precursor under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chromenone moiety can be reduced to form a dihydrochromenone.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and chromenone-based molecules. For example:
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and a methoxyphenyl group but differs in its triazole moiety.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are studied for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase.
The uniqueness of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one lies in its combination of a piperazine ring, methoxyphenyl group, and chromenone structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-29-22-8-6-21(7-9-22)27-12-10-26(11-13-27)17-20-16-25(28)30-24-15-19-5-3-2-4-18(19)14-23(20)24/h6-9,14-16H,2-5,10-13,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHIKFUAOKOCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C5CCCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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